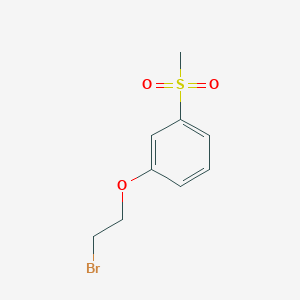![molecular formula C10H13NO5S B1518773 4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid CAS No. 1087792-62-8](/img/structure/B1518773.png)
4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid
Descripción general
Descripción
4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number 1087792-62-8 . It has a molecular weight of 259.28 . The IUPAC name for this compound is 4-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO5S/c1-11(6-7-12)17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12H,6-7H2,1H3,(H,13,14) . This compound contains a total of 33 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 sulfonamide .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the search results do not provide additional physical and chemical properties such as boiling point, melting point, or solubility.Aplicaciones Científicas De Investigación
Novel Sulfonated Thin-Film Composite Nanofiltration Membranes
Sulfonated aromatic diamine monomers have been synthesized and used to prepare thin-film composite (TFC) nanofiltration membranes, showing improved water flux and dye treatment capabilities due to enhanced surface hydrophilicity. These membranes demonstrate a significant role in the water permeation and dye rejection process, highlighting the application of sulfonated compounds in environmental water treatment technologies (Yang Liu et al., 2012).
Plant Stress Tolerance Induction
Research on benzoic acid, including its derivatives like sulfosalicylic acid and methyl salicylic acid, has shown effectiveness in inducing multiple stress tolerance (heat, drought, chilling) in plants such as bean and tomato. This suggests that the structural portion of benzoic acid is essential for imparting stress tolerance, proposing its application in agricultural science to enhance crop resilience (T. Senaratna et al., 2004).
Benzoic Acid Derivatives as Functional Groups in Medicinal Chemistry
Studies have explored the synthesis and application of (mono- and di-substituted sulfamoyl)benzoic acids and their derivatives, demonstrating their use as uricosuric agents in treating conditions such as gout and gouty arthritis. This underscores the role of benzoic acid derivatives in developing therapeutic agents (P. Sarbanes, 2002).
Electrochemical Cleavage of Azo Bond in Benzoic Acids
The electrochemical reduction of sulfophenyl-azo-benzoic acids has been studied, showing significant impacts on electrochemical behavior by the position of sulfo substituents. This research provides insights into the electrochemical properties and potential applications of benzoic acid derivatives in analytical chemistry (Z. Mandić et al., 2004).
Human Carbonic Anhydrase Inhibitors
Benzamides incorporating 4-sulfamoyl moieties, obtained by reacting 4-sulfamoyl benzoic acid with amines, have been investigated as inhibitors of human carbonic anhydrase, showcasing the pharmaceutical application of such derivatives in treating conditions affected by carbonic anhydrase activity (M. Abdoli et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
4-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(6-7-12)17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBYWGZPGJHUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)





![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B1518702.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)

![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
